

Spectroscopic Characterization of N-Boc-DL-valinol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Boc-DL-valinol*

Cat. No.: B071535

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **N-Boc-DL-valinol**, a crucial building block in synthetic organic and medicinal chemistry. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are essential for the verification of the chemical structure and purity of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Properties

N-Boc-DL-valinol is a carbamate-protected amino alcohol. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactions in peptide synthesis and other organic transformations. The "DL" designation indicates that the compound is a racemic mixture of the D and L enantiomers.

Spectroscopic Data

The following sections present the key spectroscopic data for **N-Boc-DL-valinol**. The NMR and IR data are based on the analysis of the closely related L-enantiomer, N-Boc-L-valinol, as the spectroscopic properties are identical for both enantiomers and their racemic mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.8 - 5.0	d	1H	NH
~3.5 - 3.7	m	1H	CH-OH
~3.4 - 3.5	dd	1H	CH ₂ -OH (diastereotopic)
~3.2 - 3.3	dd	1H	CH ₂ -OH (diastereotopic)
~1.8 - 2.0	m	1H	CH-(CH ₃) ₂
1.45	s	9H	C(CH ₃) ₃ (Boc)
0.94	d	3H	CH(CH ₃) ₂
0.90	d	3H	CH(CH ₃) ₂

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
156.5	C=O (Boc)
79.5	C(CH ₃) ₃ (Boc)
65.0	CH ₂ -OH
57.5	CH-NH
30.0	CH-(CH ₃) ₂
28.5	C(CH ₃) ₃ (Boc)
19.5	CH(CH ₃) ₂
18.5	CH(CH ₃) ₂

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (alcohol)
~3350	Strong	N-H stretch (carbamate)
~2960	Strong	C-H stretch (aliphatic)
~1685	Strong	C=O stretch (carbamate)
~1520	Strong	N-H bend
~1170	Strong	C-O stretch (carbamate)
~1050	Strong	C-O stretch (alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **N-Boc-DL-valinol** (C₁₀H₂₁NO₃), the expected molecular weight is approximately 203.28 g/mol .

m/z	Proposed Fragment Ion
204	[M+H] ⁺ (Molecular ion + H)
148	[M+H - C ₄ H ₈] ⁺ (Loss of isobutylene)
130	[M+H - C ₄ H ₈ - H ₂ O] ⁺
102	[Boc] ⁺
57	[C ₄ H ₉] ⁺ (tert-butyl cation)

Experimental Protocols

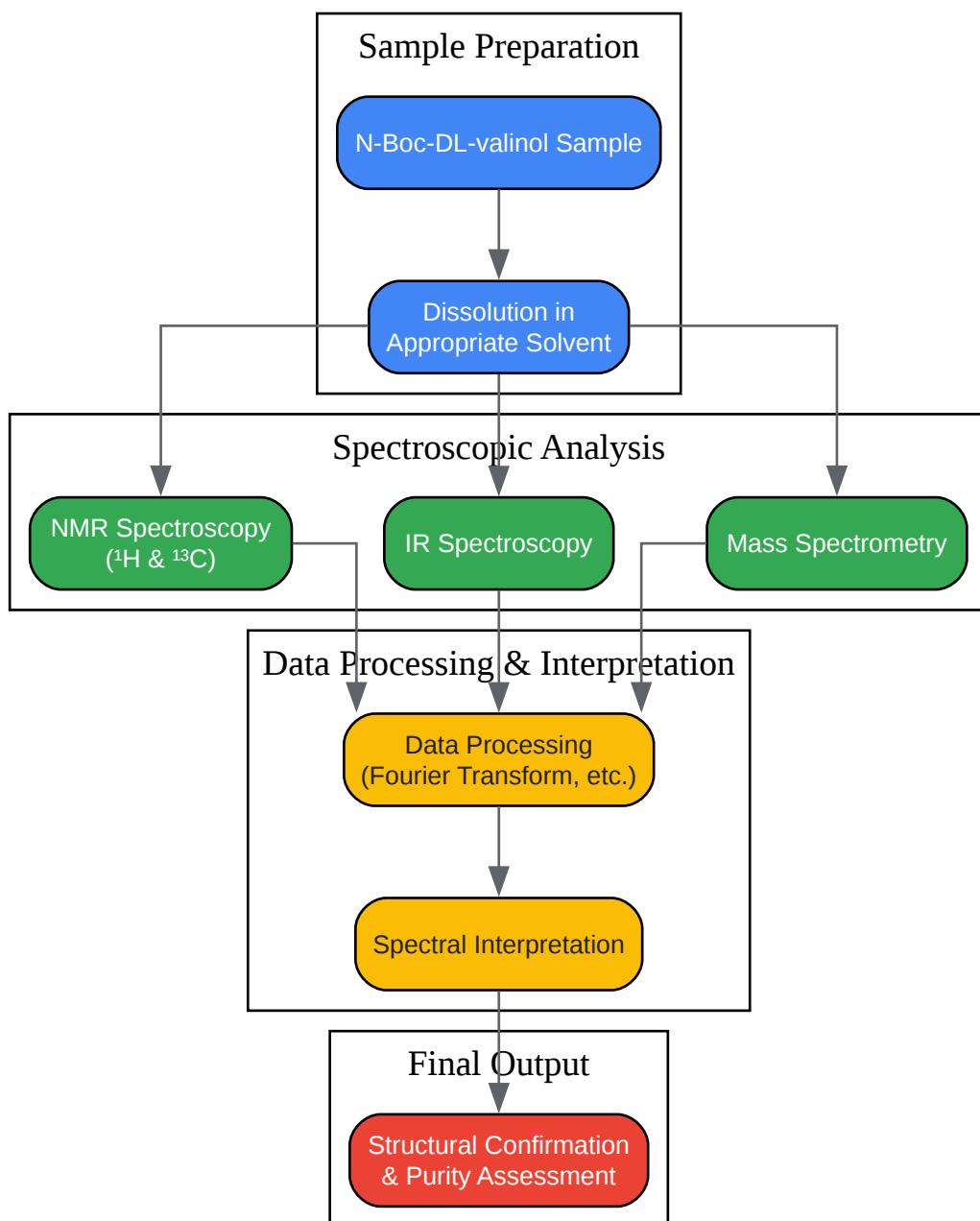
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **N-Boc-DL-valinol** in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled carbon spectrum.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
 - A larger number of scans is typically required compared to ^1H NMR.
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

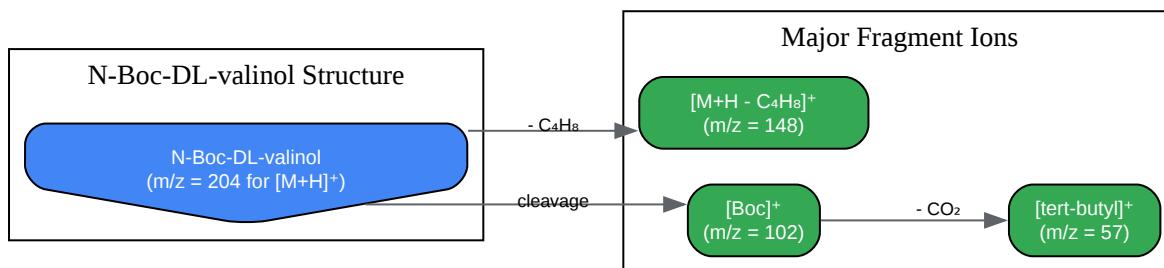
IR Spectroscopy

- Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the neat sample directly onto the ATR crystal. For transmission IR, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:


- Record a background spectrum of the empty sample holder.
- Record the sample spectrum over the desired range (typically 4000-400 cm^{-1}).
- Co-add multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of **N-Boc-DL-valinol** in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.
- Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Data Acquisition:
 - Introduce the sample into the mass spectrometer.
 - Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
 - If fragmentation analysis is desired, perform tandem mass spectrometry (MS/MS).


Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the chemical structure with its expected mass spectrometry fragmentation.

[Click to download full resolution via product page](#)

*General workflow for the spectroscopic analysis of **N-Boc-DL-valinol**.*

[Click to download full resolution via product page](#)

*Proposed mass spectrometry fragmentation pathway for **N-Boc-DL-valinol**.*

- To cite this document: BenchChem. [Spectroscopic Characterization of N-Boc-DL-valinol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b071535#spectroscopic-data-for-n-boc-dl-valinol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com